

Health and safety information for 2,4-Dibromoaniline

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Compound of Interest

Compound Name: 2,4-Dibromoaniline

Cat. No.: B146533

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An In-depth Technical Guide to the Health and Safety of **2,4-Dibromoaniline**

Abstract

This technical guide provides a comprehensive overview of the health and safety information for **2,4-Dibromoaniline** (CAS No. 615-57-6). It is intended for laboratory personnel, researchers, and professionals in the field of drug development who may handle this compound. This document consolidates data on its physicochemical properties, toxicological profile, handling procedures, and emergency measures. Detailed experimental protocols for key toxicological assays are described, and hypothesized metabolic and toxicity signaling pathways are visualized to provide a deeper understanding of its biological interactions. All data is compiled from publicly available safety data sheets, chemical databases, and scientific literature.

Chemical Identification and Physical Properties

2,4-Dibromoaniline is a substituted aromatic amine.^[1] It appears as a beige or white to light yellow crystalline solid.^{[1][2][3]}

Property	Value	Source(s)
CAS Number	615-57-6	[4] [5]
Molecular Formula	C ₆ H ₅ Br ₂ N	[2] [5]
Molecular Weight	250.92 g/mol	[5] [6]
Appearance	Beige / White to light yellow crystalline solid	[1] [2] [3]
Odor	Faint, rotten-egg like	[2] [3]
Melting Point	78-82 °C	[6] [7]
Boiling Point	264.8 ± 20.0 °C at 760 mmHg	[6]
Water Solubility	Insoluble / Sparingly soluble	[3]
LogP	3.26	[6]
Stability	Stable under normal storage conditions	[3]

Hazard Identification and Classification

2,4-Dibromoaniline is classified as a hazardous chemical. It is toxic if swallowed and harmful if it comes into contact with the skin or is inhaled.[\[2\]](#)[\[4\]](#) It causes significant skin and eye irritation and may lead to respiratory irritation.[\[2\]](#)[\[4\]](#) Prolonged or repeated exposure may cause damage to organs.[\[4\]](#)

Hazard Class	GHS Category	Hazard Statement	Source(s)
Acute Toxicity, Oral	Category 3	H301: Toxic if swallowed	[5][8]
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin	[4]
Acute Toxicity, Inhalation	Category 4	H332: Harmful if inhaled	[4][5]
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation	[5][8]
Serious Eye Damage/Irritation	Category 2	H319: Causes serious eye irritation	[5][8]
STOT - Single Exposure	Category 3 (Respiratory)	H335: May cause respiratory irritation	[5]
STOT - Repeated Exposure	Category 2	H373: May cause damage to organs through prolonged or repeated exposure	[4]

Toxicological Data Summary

Specific quantitative toxicological data such as median lethal dose (LD50) or lethal concentration (LC50) for **2,4-Dibromoaniline** are not readily available in the reviewed literature. The hazard classifications are based on qualitative assessments and data from structurally related compounds. Prolonged exposure may lead to liver and kidney damage.[2] Like other aromatic amines, it poses a risk of inducing methemoglobinemia.[9]

Endpoint	Species	Route	Value	Classification	Source(s)
Acute Oral Toxicity	Rat	Oral	No data available (Expected to be in range 50-300 mg/kg bw)	Category 3	[10]
Acute Dermal Toxicity	Rabbit/Rat	Dermal	No data available (Expected to be in range 1000-2000 mg/kg bw)	Category 4	[10]
Acute Inhalation Toxicity	Rat	Inhalation	No data available	Category 4	[4]
Skin Irritation	Rabbit	Dermal	Irritant	Category 2	[4] [5]
Eye Irritation	Rabbit	Ocular	Irritant	Category 2	[4] [5]
Mutagenicity (Ames)	S. typhimurium	In vitro	No definitive data found for this specific compound. Related haloanilines show mixed results.	Not Classified	[11]

Ecotoxicological Information

Data on the environmental impact of **2,4-Dibromoaniline** is limited. It is advised to prevent its release into the environment as it may be harmful to aquatic life.[\[2\]](#)

Endpoint	Species	Duration	Value	Source(s)
Aquatic Toxicity	Daphnia magna (Water flea)	48 hours	EC50 = 49 mg/L*	[12]
Persistence and Degradability	-	-	Not readily biodegradable	[2]

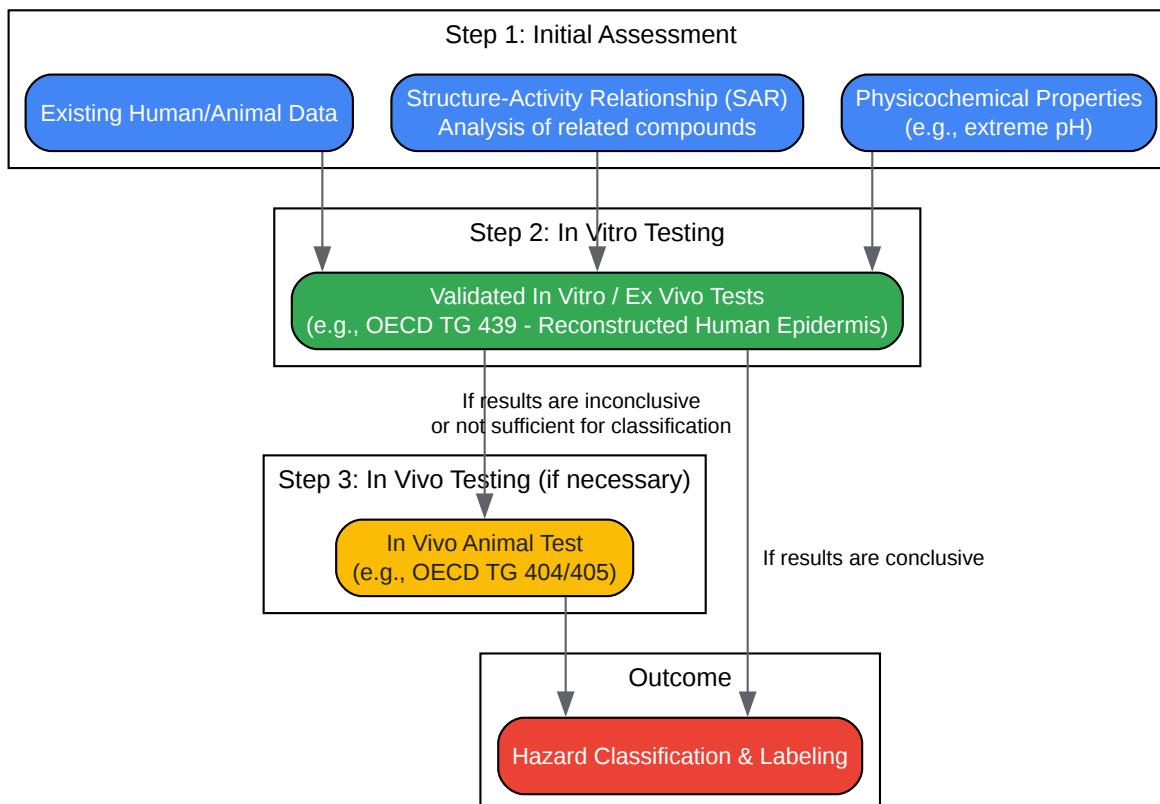
*Note: This value is reported for a substance with the internal code FH 3820; its identity as **2,4-Dibromoaniline** could not be definitively confirmed through the searched literature.

Experimental Protocols

The toxicological classifications of **2,4-Dibromoaniline** are based on standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are detailed descriptions of the methodologies for key toxicological assessments.

Tiered Approach to Irritation Testing

Modern toxicological assessment follows a tiered or sequential approach to minimize animal testing. Before any in vivo study is conducted, a weight-of-the-evidence analysis is performed, considering all existing data, structure-activity relationships (SAR), and results from validated in vitro methods.[\[8\]](#)[\[13\]](#)

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Caption: Tiered testing strategy for skin and eye irritation assessment.

Acute Dermal Irritation/Corrosion (OECD TG 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[4][13]

- **Test System:** Healthy, young adult albino rabbits are typically used.
- **Procedure:** A small area of the animal's dorsal skin (approx. 6 cm²) is clipped free of fur. 0.5 g of the solid test substance, moistened with a small amount of water, is applied to the skin under a gauze patch.[4]

- Exposure: The patch is secured with tape for a 4-hour exposure period.[4]
- Observation: After removal of the patch, the skin is wiped to remove any residual test substance. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period can extend up to 14 days to assess the reversibility of the effects.[4]
- Scoring: Lesions are scored according to a standardized grading system (e.g., Draize scale). The final classification is based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (OECD TG 405)

This protocol assesses the potential of a substance to cause damage to the eye upon a single exposure.[3][6]

- Test System: Healthy, adult albino rabbits are used. The use of topical anesthetics and systemic analgesics is required to minimize pain and distress.[14]
- Procedure: A single dose of the test substance (e.g., 0.1 mL of liquid or not more than 0.1 g of a solid) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[3]
- Observation: The eyes are examined for lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.[6]
- Scoring: Effects are scored using a standardized system. The classification is determined by the severity, persistence, and reversibility of the ocular lesions observed. Animals showing signs of severe or irreversible damage are humanely euthanized.[8]

Bacterial Reverse Mutation Test (Ames Test - OECD TG 471)

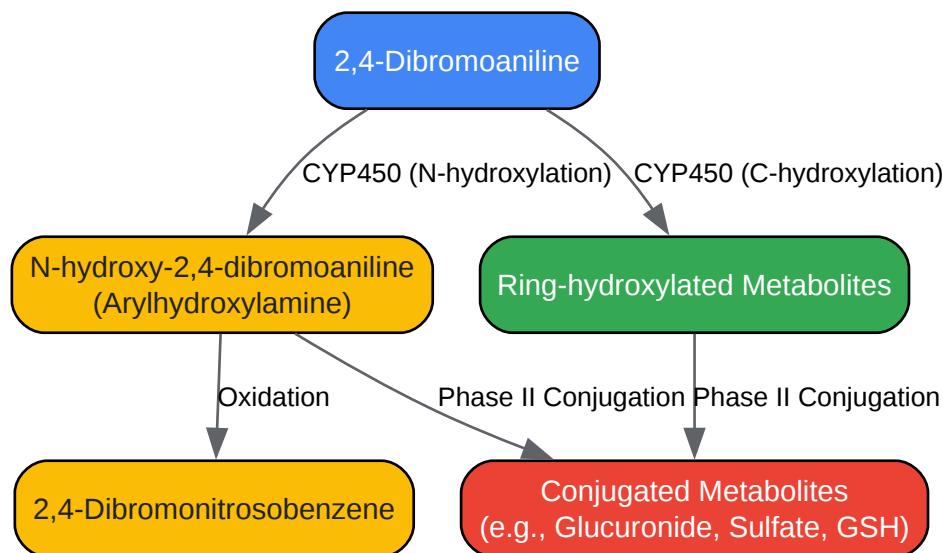
This in vitro assay is widely used to assess the mutagenic potential of a chemical, i.e., its ability to induce gene mutations.[15][16]

- Test System: Several strains of bacteria (*Salmonella typhimurium* and *Escherichia coli*) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine for *Salmonella*, tryptophan for *E. coli*) are used.[16]
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (the "S9 mix"). The S9 mix is a homogenate of liver enzymes (typically from rats induced with Aroclor 1254) that simulates mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[15][17]
- Procedure: The tester strains are exposed to various concentrations of the test substance on agar plates containing a minimal amount of the required amino acid.[9]
- Endpoint: If the chemical is a mutagen, it will cause a reverse mutation (reversion) in the bacteria, allowing them to synthesize the essential amino acid and grow into visible colonies. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies compared to the negative (solvent) control.[15]

Metabolic and Toxicity Pathways

Hypothesized Metabolic Pathway

The metabolism of **2,4-Dibromoaniline** has not been specifically detailed in the available literature. However, based on the known metabolic pathways of other aromatic amines and halo-anilines, a primary route involves enzymatic oxidation by cytochrome P450 (CYP450) enzymes in the liver.[3][6] The key initial step is N-hydroxylation, which is a critical activation step leading to toxic metabolites.[12] Other potential pathways include ring hydroxylation and dehalogenation followed by conjugation with glutathione (GSH).[15]

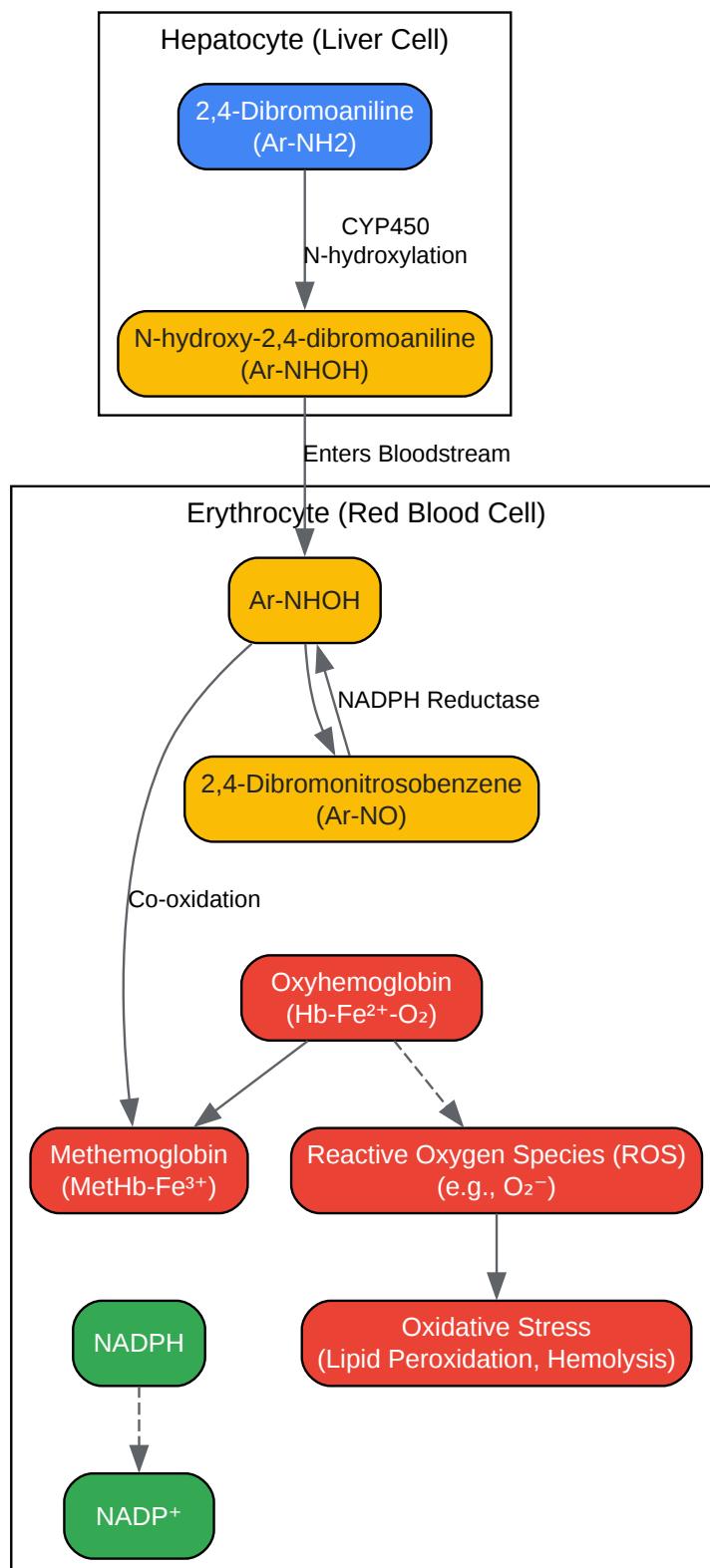


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Caption: Hypothesized metabolic pathway for **2,4-Dibromoaniline**.

Proposed Signaling Pathway of Toxicity: Methemoglobinemia and Oxidative Stress

A primary mechanism of toxicity for many aromatic amines is the induction of methemoglobinemia and oxidative stress within red blood cells (erythrocytes).^{[2][4][9]} The N-hydroxylated metabolite is key to this process. It enters the erythrocyte and initiates a futile redox cycle that oxidizes hemoglobin and depletes the cell's reductive capacity, leading to hemolysis and impaired oxygen transport.^{[2][4]}



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Caption: Proposed toxicity pathway for **2,4-Dibromoaniline** in erythrocytes.

Handling, Storage, and Personal Protective Equipment (PPE)

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust and prevent contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[\[2\]](#)[\[4\]](#)
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up and away from incompatible materials such as strong acids and oxidizing agents.[\[2\]](#)[\[4\]](#)

Protection Type	Recommended Equipment	Purpose
Eye/Face Protection	Chemical safety goggles or glasses with side shields meeting EN166 or ANSI Z87.1 standards. A face shield may be required for splash hazards.	To protect eyes and face from dust and splashes.
Skin Protection	Chemical-resistant gloves (e.g., nitrile rubber) and a fully buttoned laboratory coat.	To prevent skin contact.
Respiratory Protection	For operations that may generate dust, a NIOSH-approved particulate respirator (e.g., N95) or a higher level of protection should be used in conjunction with engineering controls like a fume hood.	To prevent inhalation of dust particles.
Foot Protection	Closed-toe and closed-heel shoes must be worn in the laboratory.	To protect feet from spills.

First Aid and Emergency Procedures

- Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]
- Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if irritation occurs or if you feel unwell.[2][4]
- Inhalation: Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[2][4]
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[2][4]
- Notes to Physician: Treat symptomatically. For exposure to aromatic amines, consider monitoring for methemoglobinemia, the onset of which may be delayed.

Accidental Release and Fire-Fighting Measures

- Accidental Release: Ensure adequate ventilation and wear appropriate PPE. Avoid generating dust. Sweep up the material and shovel it into a suitable, labeled container for disposal. Do not let the product enter drains.[4]
- Fire-Fighting: Use water spray, carbon dioxide (CO₂), dry chemical powder, or chemical foam.[2][4] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NO_x) and hydrogen bromide.[2]

Stability and Reactivity

- Reactivity: No specific reactivity hazards are known under normal conditions.
- Chemical Stability: Stable under recommended storage conditions.[3]
- Conditions to Avoid: Incompatible products, excess heat, and dust generation.
- Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [4]

- Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides (CO, CO₂), nitrogen oxides (NO_x), and hydrogen bromide gas.[4]

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